3-Bromo-2-methoxy-4-methylpyridine
Overview
Description
The compound "3-Bromo-2-methoxy-4-methylpyridine" is a brominated pyridine derivative. Pyridine derivatives are important in various chemical reactions and have applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine, methoxy, and methyl groups on the pyridine ring can significantly influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and subsequent regioselective methoxylation and bromination steps . Another practical synthesis route for a similar compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, starts from 2,6-dichloro-3-trifluoromethylpyridine, highlighting the importance of regioselectivity and functional group transformations . These methods demonstrate the complexity and precision required in synthesizing substituted pyridine derivatives.
Molecular Structure Analysis
The molecular structure of brominated pyridines can be characterized using various spectroscopic techniques. For example, a cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid has been studied using single-crystal X-ray analysis, FTIR, NMR, and powder XRD, providing detailed information on the bonding interactions and crystal packing . Schiff bases derived from brominated pyridines have also been characterized, revealing trans configurations around the C=N double bond and insights into the crystal packing through hydrogen bonding and π-π interactions .
Chemical Reactions Analysis
Brominated pyridines participate in a variety of chemical reactions due to the reactivity of the bromine atom. For example, 3,5-dibromopyridine can be converted into 3-bromo-5-ethoxypyridine and further reacted with ammonia and acetic anhydride to yield 3-acetylamino-5-ethoxypyridine . The selective bromination of 2-methoxy-6-methylpyridine allows for the regioselective introduction of various electrophiles, demonstrating the versatility of brominated pyridines in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. For instance, the crystal structures of Schiff bases show that the presence of bromine and other substituents affects the molecular conformation and intermolecular interactions . The luminescence properties of lanthanide complexes with brominated ligands indicate potential applications in materials science . Additionally, the reactivity of bromine atoms in these compounds is a key factor in their chemical behavior, as seen in the preparation of various derivatives .
Scientific Research Applications
Photodynamic Therapy Applications
One significant application is in the field of photodynamic therapy (PDT) for cancer treatment. A study discusses the synthesis and characterization of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, including derivatives of 3-bromo-2-methoxy-4-methylpyridine, exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them remarkable potential candidates as Type II photosensitizers for the treatment of cancer in photodynamic therapy due to their ability to generate singlet oxygen when exposed to light (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Characterization of Derivatives
Research into the synthesis and characterization of pyridine derivatives, including 3-Bromo-2-methoxy-4-methylpyridine, provides insight into their potential applications in developing new chemical entities. For instance, efficient synthesis methods for related compounds have been described, highlighting their relevance in the synthesis of dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists. Such compounds have implications in developing treatments for various neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).
Antibacterial Activity
The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, including 3-bromo-2-methoxy-4-methylpyridine, have been explored. These compounds have been evaluated for their antimicrobial activity against various bacteria, indicating their potential as new antibacterial agents. The findings suggest that derivatives of 3-Bromo-2-methoxy-4-methylpyridine could play a crucial role in developing new antimicrobial treatments (Bogdanowicz et al., 2013).
Nonlinear Optics Applications
Another application of 3-Bromo-2-methoxy-4-methylpyridine derivatives is in the field of nonlinear optics. The preparation and crystal structures of new colorless 4-amino-1-methylpyridinium benzenesulfonate salts for second-order nonlinear optics have been studied. These compounds show promise in developing materials for nonlinear optical applications, such as in telecommunications and information processing (Anwar, Okada, Oikawa, & Nakanishi, 2000).
Safety And Hazards
properties
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-methoxy-4-methylpyridine | |
CAS RN |
717843-51-1 | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.